1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;hydrochloride
Overview
Description
1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;hydrochloride is a compound that features a furan ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine typically involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This reaction forms the furan ring and attaches the naphthalene moiety to the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted methanamine derivatives.
Scientific Research Applications
1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the catalytic and allosteric sites of the enzyme, inhibiting its activity and reducing melanin synthesis . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)prop-2-en-1-one derivatives: These compounds also feature a furan ring and have been studied for their tyrosinase inhibitory activity.
Dihydronaphthofurans: These compounds contain a naphthalene-fused furan ring and have various biological and pharmacological activities.
Uniqueness
1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine is unique due to its specific combination of a furan ring and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties. Its potential as a tyrosinase inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-19-17-9-8-13-5-2-3-7-15(13)16(17)12-18-11-14-6-4-10-20-14;/h2-10,18H,11-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIJRENHSFFTHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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